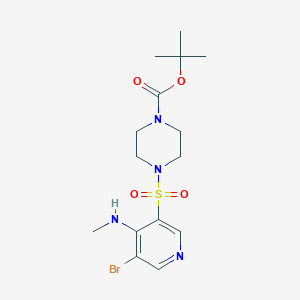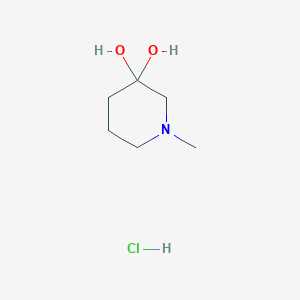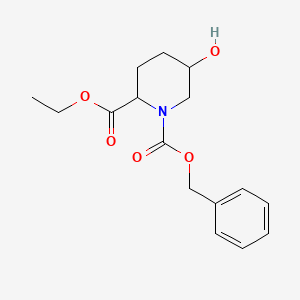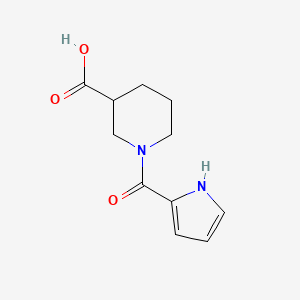
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid is a chemical compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a chloro-substituted benzodioxin ring attached to an acrylic acid moiety. Benzodioxins are known for their diverse biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Acrylic Acid Moiety: The final step involves the coupling of the chlorinated benzodioxin with acrylic acid under suitable reaction conditions, such as the use of a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzodioxin ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzodioxins with various functional groups.
科学的研究の応用
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
類似化合物との比較
Similar Compounds
- 8-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
- 7-Chloro-2,3-dihydro-1,4-benzodioxin-6-amine
- (8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl) (2,4-difluorophenyl)methanol
Uniqueness
3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid is unique due to its specific structural features, such as the presence of both a chloro-substituted benzodioxin ring and an acrylic acid moiety. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C11H9ClO4 |
|---|---|
分子量 |
240.64 g/mol |
IUPAC名 |
3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14) |
InChIキー |
JNDFDEZJZXAHBU-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3R,4R)-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-1-carboxylic acid](/img/structure/B11816644.png)




![(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)pentanoic acid](/img/structure/B11816681.png)


![2-Oxa-7-azaspiro[3.5]nonan-3-yl 2,2,2-trifluoroacetate](/img/structure/B11816696.png)

![(10R,15S)-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-3-one](/img/structure/B11816708.png)
